An In-Depth Technical Guide to 1,3,5-Tris(4-ethynylphenyl)benzene (TEPB) for Advanced Material Synthesis
An In-Depth Technical Guide to 1,3,5-Tris(4-ethynylphenyl)benzene (TEPB) for Advanced Material Synthesis
This guide provides a comprehensive technical overview of 1,3,5-Tris(4-ethynylphenyl)benzene (TEPB), a key building block in the design and synthesis of advanced porous materials. Intended for researchers, scientists, and professionals in drug development and materials science, this document details the synthesis, characterization, and application of TEPB, with a focus on its role in the construction of Covalent Organic Frameworks (COFs).
Introduction: The Significance of 1,3,5-Tris(4-ethynylphenyl)benzene (TEPB)
1,3,5-Tris(4-ethynylphenyl)benzene, often abbreviated as TEPB, is a trigonal organic molecule possessing a C3-symmetric core.[1] Its rigid, planar structure and terminal ethynyl groups make it an exceptional building block, or "linker," for the bottom-up synthesis of highly ordered, porous crystalline materials known as Covalent Organic Frameworks (COFs).[2] The precise geometry of TEPB dictates the formation of predictable and tunable porous architectures, which are of significant interest for a wide range of applications.
The terminal alkyne functionalities of TEPB are highly reactive and can undergo various coupling reactions, most notably Glaser-Hay coupling and Sonogashira-Hagihara cross-coupling, to form extended, conjugated networks.[3] The resulting materials, including COFs and porous conjugated polymers (PCPs), exhibit high thermal stability, permanent porosity, and tailorable electronic properties. These features make them promising candidates for applications in gas storage and separation, catalysis, sensing, and energy storage.[2][3]
Physicochemical Properties of TEPB
A thorough understanding of the physicochemical properties of TEPB is essential for its effective use in materials synthesis.
| Property | Value | Reference |
| CAS Number | 71866-86-9 | [4] |
| Molecular Formula | C₃₀H₁₈ | [4] |
| Molecular Weight | 378.47 g/mol | [4] |
| Appearance | Typically a solid | |
| IUPAC Name | 1,3,5-Tris(4-ethynylphenyl)benzene | [4] |
| Synonyms | TEPB, 4,4''-Diethynyl-5'-(4-ethynylphenyl)-1,1':3',1''-terphenyl | [3] |
Synthesis of 1,3,5-Tris(4-ethynylphenyl)benzene (TEPB): A Step-by-Step Protocol
The synthesis of TEPB is typically achieved through a two-step process involving a Sonogashira-Hagihara cross-coupling reaction to form a protected intermediate, followed by a deprotection step to yield the terminal alkynes. The use of a protecting group, commonly trimethylsilyl (TMS), is crucial to prevent the premature and uncontrolled self-polymerization of the terminal alkynes.
Figure 1: Synthetic workflow for 1,3,5-Tris(4-ethynylphenyl)benzene (TEPB).
Step 1: Synthesis of 1,3,5-Tris(4-((trimethylsilyl)ethynyl)phenyl)benzene (Protected Intermediate)
This step involves the palladium-catalyzed Sonogashira-Hagihara cross-coupling of 1,3,5-tribromobenzene with ethynyltrimethylsilane. The causality behind this choice of reaction lies in its high efficiency and functional group tolerance for forming carbon-carbon bonds between sp² and sp hybridized carbon atoms.
Experimental Protocol:
-
Reaction Setup: In a flame-dried two-necked round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., argon or nitrogen), combine 1,3,5-tribromobenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.05 eq), copper(I) iodide (CuI, 0.04 eq), and triphenylphosphine (PPh₃, 0.03 eq).
-
Solvent and Reagent Addition: To this mixture, add freshly distilled triethylamine (Et₃N) as the solvent and base. The base is critical as it neutralizes the hydrogen halide formed during the reaction, regenerating the active catalyst.
-
Reaction Conditions: Heat the reaction mixture to 50°C for 15 minutes. Then, add ethynyltrimethylsilane (excess, e.g., 3.5 eq) and increase the temperature to 90°C. The reaction is typically stirred at this temperature for 48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and remove the triethylamine under reduced pressure. The resulting crude solid is then purified by column chromatography on silica gel using a non-polar eluent such as hexanes. This purification step is essential to remove the catalyst and any side products, ensuring the high purity of the protected TEPB required for subsequent steps.
Step 2: Deprotection to Yield 1,3,5-Tris(4-ethynylphenyl)benzene (TEPB)
The removal of the trimethylsilyl (TMS) protecting groups is a critical step to generate the reactive terminal alkynes. This is typically achieved under mild basic conditions to avoid unwanted side reactions.
Experimental Protocol:
-
Reaction Setup: Dissolve the purified 1,3,5-tris(4-((trimethylsilyl)ethynyl)phenyl)benzene (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol (MeOH).
-
Reagent Addition: Add an excess of a mild base, such as potassium carbonate (K₂CO₃), to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The deprotection is typically complete within a few hours and can be monitored by TLC.
-
Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., dichloromethane or ethyl acetate) and water. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated to yield the final product, 1,3,5-Tris(4-ethynylphenyl)benzene. The product can be further purified by recrystallization if necessary.
Characterization of 1,3,5-Tris(4-ethynylphenyl)benzene (TEPB)
The identity and purity of the synthesized TEPB must be rigorously confirmed using a combination of spectroscopic techniques. This self-validating system ensures the quality of the starting material for COF synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of TEPB is expected to show characteristic signals for the aromatic protons and the terminal alkyne protons. The aromatic protons on the central benzene ring and the peripheral phenyl rings will appear in the aromatic region (typically δ 7.0-8.0 ppm). The terminal alkyne protons (C≡C-H) will exhibit a characteristic singlet at approximately δ 3.1 ppm.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments in the molecule. The sp-hybridized carbons of the alkyne groups are expected to appear around δ 78 and 83 ppm. The various sp²-hybridized carbons of the aromatic rings will resonate in the region of δ 120-145 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides valuable information about the functional groups present in the TEPB molecule. Key vibrational bands to be observed include:
-
C≡C-H stretch: A sharp, characteristic peak around 3300 cm⁻¹, confirming the presence of the terminal alkyne.
-
C≡C stretch: A weaker absorption in the range of 2100-2260 cm⁻¹.
-
C-H stretch (aromatic): Peaks above 3000 cm⁻¹.
-
C=C stretch (aromatic): Multiple bands in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of TEPB. The expected molecular ion peak [M]⁺ would be at m/z = 378.14.
Application in the Synthesis of Covalent Organic Frameworks (COFs)
The C₃ symmetry and terminal alkyne groups of TEPB make it an ideal building block for the synthesis of highly ordered, porous COFs. A common approach is the solvothermal synthesis involving a "click" reaction, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), with a complementary trigonal linker.
Figure 2: Schematic representation of COF synthesis using TEPB and a trigonal azide linker.
Solvothermal Synthesis of a Triazine-Linked COF: A Representative Protocol
This protocol describes the synthesis of a triazine-linked COF from TEPB and a complementary trigonal azide linker, such as 1,3,5-tris(4-azidophenyl)benzene. The solvothermal method is chosen as it facilitates the formation of a crystalline, porous framework by allowing for reversible bond formation and error correction at elevated temperatures.
Experimental Protocol:
-
Preparation of the Reaction Mixture: In a Pyrex tube, combine 1,3,5-Tris(4-ethynylphenyl)benzene (TEPB, 1.0 eq), a trigonal azide linker (1.0 eq), and a suitable solvent system (e.g., a mixture of 1,4-dioxane and mesitylene).
-
Catalyst Addition: Add a copper(I) catalyst, such as copper(I) iodide (CuI), to the mixture.
-
Degassing and Sealing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved gases, particularly oxygen, which can interfere with the reaction. The tube is then sealed under vacuum.
-
Solvothermal Reaction: Place the sealed tube in an oven and heat it to a specific temperature (e.g., 120 °C) for a defined period (e.g., 72 hours).
-
Isolation and Purification of the COF: After the reaction, cool the tube to room temperature. The resulting solid product is collected by filtration and washed sequentially with various solvents, such as dimethylformamide (DMF), acetone, and methanol, to remove any unreacted monomers and the catalyst.
-
Activation: The purified COF is then "activated" by heating under vacuum to remove any solvent molecules trapped within the pores.
Characterization of the Resulting COF
The successful synthesis of a porous, crystalline COF is confirmed through a series of characterization techniques.
-
Powder X-ray Diffraction (PXRD): PXRD is the primary method to confirm the crystallinity of the COF. A well-defined diffraction pattern with sharp peaks indicates a highly ordered, crystalline structure. The peak positions can be compared to simulated patterns based on the expected crystal structure.
-
Nitrogen Sorption Analysis: Nitrogen adsorption-desorption isotherms at 77 K are used to determine the porosity of the COF. From these measurements, key parameters such as the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution can be calculated. A type I or type IV isotherm is typically observed for microporous or mesoporous COFs, respectively.
-
Solid-State ¹³C NMR and FT-IR Spectroscopy: These techniques are used to confirm the formation of the triazine linkages and the incorporation of the TEPB and azide linkers into the framework.
Conclusion
1,3,5-Tris(4-ethynylphenyl)benzene is a versatile and powerful building block for the construction of advanced porous materials. Its rigid, C₃-symmetric structure and reactive terminal alkyne groups enable the synthesis of highly ordered and porous Covalent Organic Frameworks with tunable properties. This guide has provided a detailed overview of the synthesis, characterization, and application of TEPB, offering researchers and scientists a solid foundation for its use in the development of next-generation materials for a variety of applications.
References
-
Ningbo Inno Pharmchem Co., Ltd. The Versatility of 1,3,5-Tris(4-ethynylphenyl)benzene: From COF Ligands to Sensor Technology. [Link]
-
CD Bioparticles. 1,3,5-Tris (4-Ethynylphenyl)Benzene. [Link]
-
Gutzler, R., et al. (2009). Surface mediated synthesis of 2D covalent organic frameworks: 1,3,5-tris(4-bromophenyl)benzene on graphite(001), Cu(111), and Ag(110). Chemical Communications, (30), 4456-4458. [Link]
-
PubChem. 1,3,5-Tris(4-ethynylphenyl)benzene. [Link]
